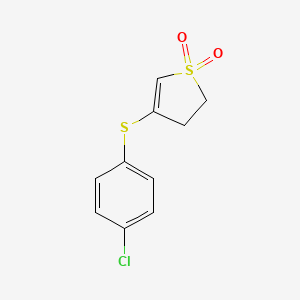

4-(4-Chlorophenyl)sulfanyl-2,3-dihydrothiophene 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemiluminescence and Synthesis

The study by Watanabe et al. (2010) explores the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence. Sulfanyl-substituted dioxetanes, upon oxidation, afford sulfinyl- and sulfonyl-substituted dioxetanes, with chemiluminescence observed upon decomposition, indicating potential applications in analytical chemistry for detection and measurement purposes (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Molecular Structure and Reactivity

Nakayama et al. (2003) investigated the regio- and stereo-chemistry of molecular bromine addition to S-oxidized derivatives of thiophenes, finding exclusive 1,4-cis-additions. This specificity in chemical reactivity highlights the potential for precise molecular modifications in synthetic chemistry applications (Nakayama, Furuya, Ishii, Sakamoto, Otani, & Sugihara, 2003).

Applications in Environmental Remediation

A study by Guo et al. (2017) on in-situ sulfur-doped carbon as a metal-free catalyst for persulfate activated oxidation of aqueous organics, including 4-chlorophenol, demonstrates the compound's potential in environmental remediation. The sulfur doping and removal of acidic functional groups at high temperatures significantly enhance the catalytic activity, suggesting applications in wastewater treatment and pollution control (Guo, Zeng, Li, Huang, & Cui, 2017).

Corrosion Inhibition

Lagrenée et al. (2002) explored the corrosion inhibition efficiency of thiophene derivatives on mild steel in acidic media. Their findings highlight the compound's significant potential as a corrosion inhibitor, offering a protective measure for metals in industrial applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Functionalization for Dye and Metal Removal

Chen et al. (2016) discussed the functionalization of 4-aminothiophenol and 3-aminopropyltriethoxysilane with graphene oxide for potential dye and copper removal. This research indicates the compound's utility in enhancing sorption efficiencies, crucial for water purification and treatment technologies (Chen, Zhang, Yang, & Wang, 2016).

作用機序

Target of Action

Similar compounds, such as sulfolenes (dihydrothiophene-1,1-dioxides), have been found to interact with various biological targets, including influenza virus neuraminidase, potassium channels, and certain receptors involved in antipsychotic activity .

Mode of Action

It’s known that sulfolenes and their derivatives can undergo reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds . These reactions could potentially alter the activity of the compound’s targets, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, including those involved in viral replication, neuronal signaling, and light absorption .

Result of Action

Related compounds have been found to exhibit antiviral, antipsychotic, and photoreactive properties .

特性

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-2,3-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2S2/c11-8-1-3-9(4-2-8)14-10-5-6-15(12,13)7-10/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLRTILTCBCOTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C=C1SC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

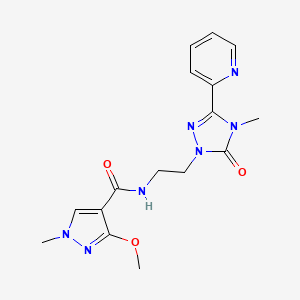

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2889740.png)

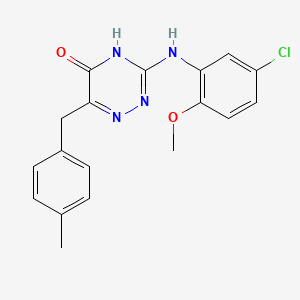

![N-cyclopentyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2889741.png)

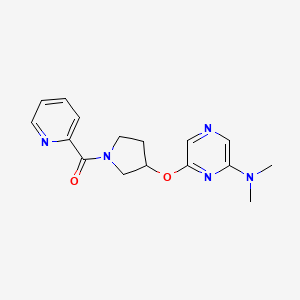

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-methylphenyl)oxamide](/img/structure/B2889756.png)

![Ethyl 2-isopropyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889759.png)

![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B2889760.png)